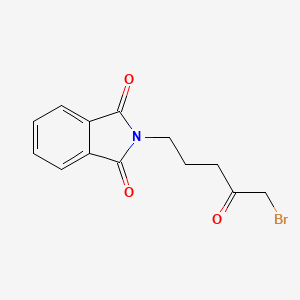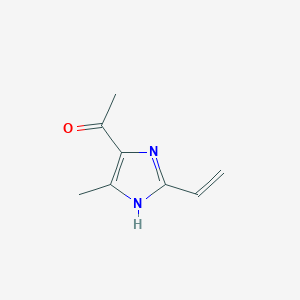
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
The compound 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related 1,3,4-oxadiazole derivatives.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been reported as an environmentally friendly approach, avoiding the use of harmful solvents and catalysts . Similarly, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives has been accomplished by converting benzoic acids into esters and hydrazides, followed by cyclization . These methods highlight the versatility and adaptability of synthetic routes for 1,3,4-oxadiazole derivatives, which could be applied to the synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For example, a series of organotin(IV) complexes with 5-phenyl-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic techniques, revealing a distorted trigonal bipyramidal geometry around the central tin atoms . This suggests that the 1,3,4-oxadiazole moiety can participate in complex formation with metals, which could be an important aspect of the molecular structure analysis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives is demonstrated by their ability to undergo various chemical reactions. For instance, 5-phenyl-1,3,4-oxadiazole-2-thiol has been used as a reactive and versatile condensing agent for the synthesis of amides, esters, and polyamides . Additionally, the reaction of 5-aryl-1,3,4-oxadiazole-2-thiols with different electrophiles has led to the formation of S-substituted derivatives with significant antibacterial activity . These studies indicate that 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could also exhibit interesting reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the thermal stability of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been studied, showing complete decomposition at high temperatures . The antimicrobial and antioxidant properties of these derivatives have also been evaluated, with some compounds showing remarkable activities . These findings suggest that 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol may possess unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Antimicrobial Activity
5-Phenyl-1,3,4-oxadiazole-2-thiol, a compound related to 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, has been synthesized and tested for antimicrobial activity against various bacterial strains and fungi. These studies have shown promising results in inhibiting the growth of Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albican, Aspergillusniger, and Candida krusei (R. et al., 2017). Another research synthesized similar compounds and found them effective against a panel of microbes, with notable activity and lower cytotoxicity, suggesting potential for biological applications (Gul et al., 2017).
Spectral and Structural Investigation
A spectral and structural study of 5-phenyl-1,3,4-oxadiazole-2-thiol has been conducted using infrared (IR) spectrum and theoretical calculations. This research provides insights into the nature of the benzyl and oxadiazole rings and predicts the Raman spectra for these compounds, which is crucial for understanding their chemical properties (Romano et al., 2012).
Green Chemistry Synthesis
A study focused on a green chemistry approach synthesized 5-substituted 1,3,4-oxadiazole-2-thiol derivatives using an ultrasound-assisted, low-solvent, and acid/base-free method. This approach not only provides a more environmentally friendly synthesis process but also explores the antimicrobial and antioxidant properties of these compounds, highlighting their potential in treating diseases like cancer, Parkinson's, inflammation, and diabetes (Yarmohammadi et al., 2020).
Enzyme Inhibition
Compounds from the 5-aryl-1,3,4-oxadiazole-2-thiol class, closely related to 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, have shown to inhibit trans-cinnamate 4-hydroxylase, an enzyme involved in plant metabolism. This suggests potential applications in agricultural chemistry and plant biochemistry (Yamada et al., 2004).
Propriétés
IUPAC Name |
5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLSIYQAROQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541263 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
93073-40-6 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1282661.png)











